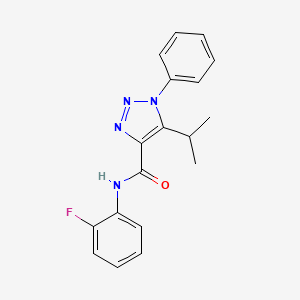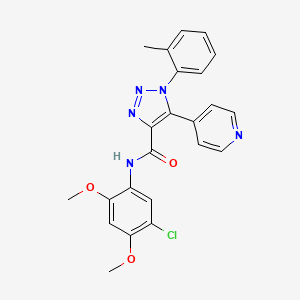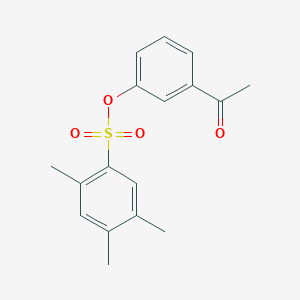
N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . Theoretical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. As a triazole, it might undergo reactions like nucleophilic substitution or act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on its functional groups and molecular structure .作用機序
Target of Action
Similar compounds have been found to targetMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant These properties suggest that the compound could have good bioavailability
実験室実験の利点と制限
N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific tool for detecting and quantifying biological molecules. This compound is also relatively easy to use and can be conjugated to a wide variety of molecules. However, this compound has some limitations. It requires a light source for excitation, which can limit its use in certain experimental setups. This compound also has a tendency to photobleach, which can reduce its fluorescent signal over time.
将来の方向性
There are several future directions for N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide research. One area of interest is the development of new methods for conjugating this compound to biological molecules. Another area of interest is the use of this compound in live-cell imaging and tracking of biological molecules in real-time. This compound could also be used in the development of new diagnostic tools for disease detection and monitoring. Finally, there is potential for the use of this compound in the development of new therapeutic agents for the treatment of various diseases.
合成法
N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by reacting 5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a yellow-green crystalline powder that is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been widely used in scientific research as a fluorescent probe to label and track biological molecules such as proteins, nucleic acids, and lipids. This compound can be conjugated to these molecules by a variety of methods such as chemical crosslinking, biotinylation, and antibody labeling. This compound-labeled molecules can then be detected and quantified using fluorescence microscopy, flow cytometry, and other imaging techniques.
Safety and Hazards
特性
IUPAC Name |
N-(2-fluorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHABCRUXEGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)

![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide](/img/structure/B2902425.png)
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)


![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)

![7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2902438.png)